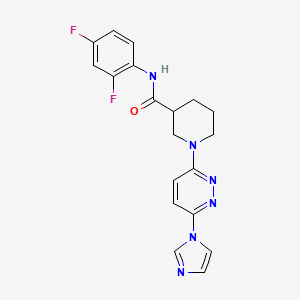

![molecular formula C17H28N4O4S B2606493 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea CAS No. 2097933-71-4](/img/structure/B2606493.png)

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

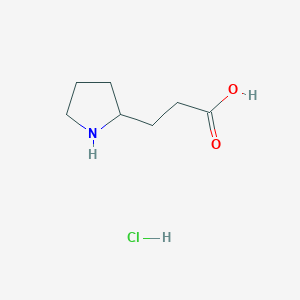

The compound “3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea” is a chemical compound with the molecular formula C17H28N4O4S and a molecular weight of 384.5. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives, such as the compound , involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of the compound involves a piperidine ring linked to a urea-like substructure . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The urea-like substructure is linked to the piperidine ring via an aliphatic chain .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the modulation of the aliphatic chain linking the moiety to the piperidine ring, modulation of the amide substituent, replacement of the moiety with urea-like substructures, and elimination of the piperidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular formula (C17H28N4O4S) and molecular weight (384.5). More detailed physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Research on ureas and sulfamides derived from 1-aminotetralins, including the synthesis of analogues and their testing against human glioblastoma and prostate cancer cell lines, highlights the potential of these compounds as anticancer agents. The study found variable cytotoxic activities against the cell lines, with specific compounds exhibiting significant cytotoxic effects, suggesting the possibility of their development into anticancer drugs (Özgeriş et al., 2017).

Directed Lithiation and Chemical Transformations

Another study focused on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds, demonstrating their reactivity and potential for generating diverse substituted products. This research underlines the utility of these ureas in synthetic chemistry for the development of novel compounds with possible biological or material applications (Smith et al., 2013).

Binding and Activity at Sigma(1) Receptor

The study on the methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explored their affinity and selectivity at sigma(1) and sigma(2) receptors. This research is significant for understanding the structural requirements for selective receptor binding, offering insights into the design of new compounds for neuroscience research and potential therapeutic applications (Berardi et al., 2005).

Complexation-induced Unfolding of Heterocyclic Ureas

Investigations into the conformational behavior of heterocyclic ureas revealed their unfolding to form multiply hydrogen-bonded complexes. Such studies are crucial for the development of self-assembling materials and the understanding of molecular interactions that mimic biological processes (Corbin et al., 2001).

Green Synthesis Approaches

The application of green solvents in the synthesis of piperidin-4-one derivatives emphasizes the importance of environmentally friendly methods in chemical synthesis. Such approaches not only offer sustainable alternatives but also potentially open new pathways for the synthesis of pharmacologically relevant compounds (Hemalatha & Ilangeswaran, 2020).

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-4-25-16-8-6-5-7-15(16)19-17(22)18-13-14-9-11-21(12-10-14)26(23,24)20(2)3/h5-8,14H,4,9-13H2,1-3H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOHOIIBVLBMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

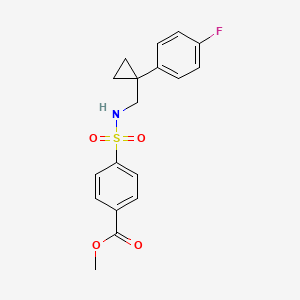

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)

![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)

![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)

![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)

![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

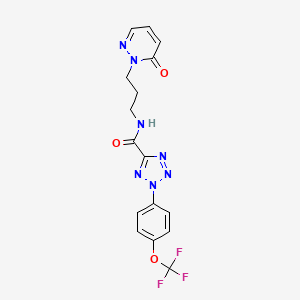

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)

![Methyl 6-ethyl-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2606432.png)